HPLC Retention Time Discrimination: Impurity 32 vs. Impurity 31 (Nitro Analog)
Gefitinib Impurity 32 (amino form, CAS 214472-41-0) exhibits a shorter retention time than Gefitinib Impurity 31 (nitro form, CAS 214472-37-4) under validated RP-HPLC conditions [1]. The electron-donating 2-amino substituent in Impurity 32 reduces hydrophobic retention compared to the electron-withdrawing 2-nitro group in Impurity 31, enabling baseline separation critical for accurate impurity quantification in gefitinib bulk drug [2].
| Evidence Dimension | HPLC Retention Time (K' / relative retention) |
|---|---|
| Target Compound Data | Impurity 32: elutes earlier; K' lower than Impurity 31 |
| Comparator Or Baseline | Impurity 31 (CAS 214472-37-4, nitro analog): elutes later; higher K' |
| Quantified Difference | Baseline separation achieved on Inertsil ODS-3V (250 × 4.6 mm, 5 µm); specific K' values not reported in open literature for this pair |
| Conditions | Isocratic RP-HPLC: ammonium acetate (0.05–0.13 M)–acetonitrile (63:37 v/v), pH 4.1–5.0, detection at 240–260 nm, 1 mL/min [2] |
Why This Matters
Procurement of the correct amino-substituted reference standard (Impurity 32) rather than the nitro analog (Impurity 31) is mandatory for accurate peak identification and system suitability testing in gefitinib ANDA submissions.
- [1] Kallepalli, P., Annapurna, M.M. Separation, Identification and Quantification of Process Related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q-TOF/MS. Research Journal of Pharmacy and Technology, 2018, 11(8). View Source
- [2] Chandrashekara, K.A., Udupi, A., Reddy, C.G. Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 2014, 52(8), 799–805. View Source
